

(R)-Methyl 3-aminobutanoate: A Comprehensive Structural and Physicochemical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Methyl 3-aminobutanoate

Cat. No.: B025519

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural and physicochemical properties of **(R)-Methyl 3-aminobutanoate**, a chiral building block of significant interest in organic synthesis and pharmaceutical development. This document summarizes key data from various sources to facilitate its use in research and development.

Core Structural and Physical Properties

(R)-Methyl 3-aminobutanoate is the methyl ester of (R)-3-aminobutanoic acid. Its structure is characterized by a chiral center at the C3 position, leading to its stereospecific properties.

Property	Value
Molecular Formula	C ₅ H ₁₁ NO ₂
Molecular Weight	117.15 g/mol [1]
CAS Number	103189-63-5
Appearance	Liquid [2]
Boiling Point	159.8 ± 23.0 °C at 760 mmHg [2]
Density	1.0 ± 0.1 g/cm ³ [2]
Flash Point	34.0 ± 20.1 °C [2]
Refractive Index	1.427 [2]
Solubility	Soluble in water and common organic solvents [2]

Spectroscopic Data

Detailed experimental spectra with peak assignments for **(R)-Methyl 3-aminobutanoate** are not readily available in the public domain. Researchers should perform their own analytical characterization to confirm the structure and purity of the compound. Below are the expected regions for key spectroscopic signals based on the molecular structure.

¹H NMR:

- -CH₃ (ester): A singlet is expected around 3.6-3.7 ppm.
- -CH₂-: A doublet of doublets or a multiplet is anticipated in the 2.3-2.6 ppm range.
- -CH-: A multiplet is expected around 3.3-3.6 ppm.
- -CH₃ (chiral center): A doublet should appear around 1.1-1.3 ppm.
- -NH₂: A broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR:

- C=O (ester): A signal is expected in the 172-175 ppm region.
- -O-CH₃ (ester): A signal should appear around 51-52 ppm.
- -CH-NH₂: A signal is anticipated in the 45-50 ppm range.
- -CH₂-: A signal is expected around 40-45 ppm.
- -CH₃ (chiral center): A signal should appear in the 20-25 ppm region.

Infrared (IR) Spectroscopy:

- N-H stretch: A broad absorption band is expected in the 3300-3400 cm⁻¹ region.
- C-H stretch: Absorption bands will appear in the 2850-3000 cm⁻¹ range.
- C=O stretch (ester): A strong, sharp absorption band is anticipated around 1735 cm⁻¹.
- C-N stretch: An absorption band is expected in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS):

- Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 117.
- Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a peak at m/z = 86, and cleavage adjacent to the amino group.

Experimental Protocols

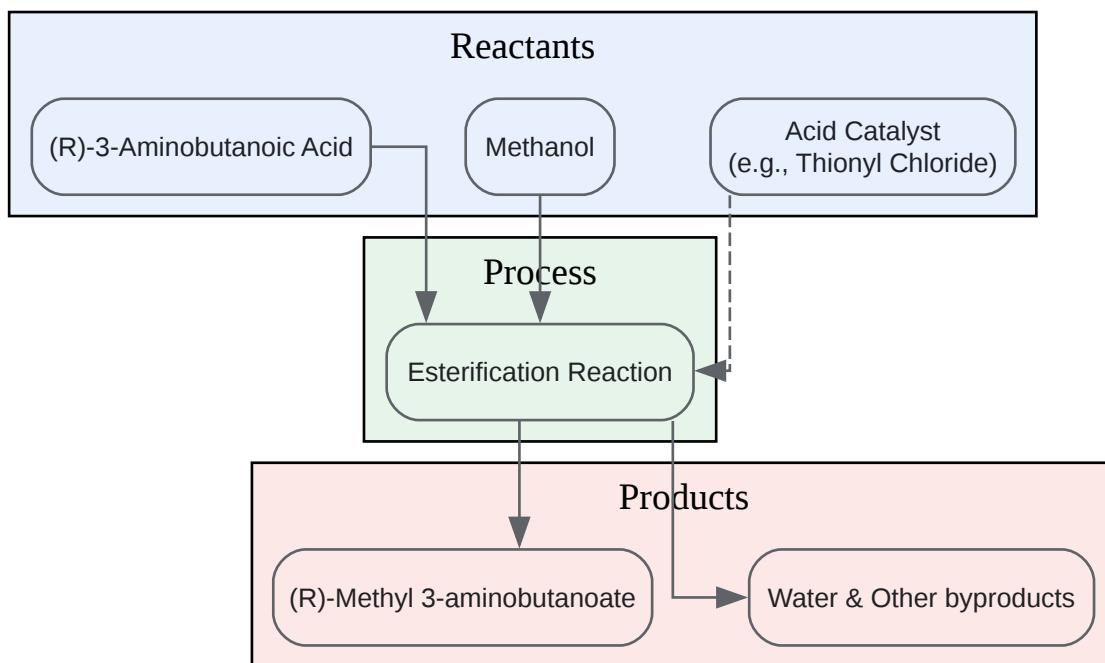
Synthesis of (R)-Methyl 3-aminobutanoate Hydrochloride

A common method for the preparation of **(R)-Methyl 3-aminobutanoate** is through the esterification of (R)-3-aminobutanoic acid. The following protocol is adapted from a patented synthesis of the hydrochloride salt.[\[3\]](#)

Materials:

- (R)-3-aminobutanoic acid

- Methanol
- Thionyl chloride
- Ice-water bath


Procedure:

- In a clean reaction vessel, suspend 50g of (R)-3-aminobutanoic acid in 240g of methanol.[3]
- Cool the mixture to 0-10 °C using an ice-water bath.[3]
- Slowly add 66.4g of thionyl chloride dropwise to the cooled suspension, maintaining the temperature between 0-10 °C.[3]
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.[3]
- Monitor the reaction by a suitable method (e.g., TLC) until the starting material is consumed. [3]
- Upon completion, concentrate the reaction solution under reduced pressure to obtain the crude **(R)-Methyl 3-aminobutanoate** hydrochloride.[3] The reported yield for this step is 98.5%, with a purity of 99.7%. [3]

Note: To obtain the free base, a subsequent neutralization step with a suitable base (e.g., sodium carbonate) followed by extraction would be necessary.

Logical Relationship of Synthesis

The synthesis of **(R)-Methyl 3-aminobutanoate** from its corresponding carboxylic acid is a straightforward acid-catalyzed esterification, often referred to as a Fischer esterification. The general logic of this transformation is outlined below.

[Click to download full resolution via product page](#)

Caption: Fischer Esterification of (R)-3-Aminobutanoic Acid.

This guide serves as a foundational resource for professionals working with **(R)-Methyl 3-aminobutanoate**. For critical applications, all data should be verified through independent analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-aminobutanoate | C5H11NO2 | CID 12500430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynce.com [biosynce.com]
- 3. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- To cite this document: BenchChem. [(R)-Methyl 3-aminobutanoate: A Comprehensive Structural and Physicochemical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b025519#r-methyl-3-aminobutanoate-structural-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com